molecular formula C30H26N2O6 B11961440 1,4-Diamino-2,3-bis(2-phenoxyethoxy)anthracene-9,10-dione

1,4-Diamino-2,3-bis(2-phenoxyethoxy)anthracene-9,10-dione

Cat. No.: B11961440
M. Wt: 510.5 g/mol
InChI Key: QGVZKHZOFGVWFZ-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of 1,4-Diamino-2,3-bis(2-phenoxyethoxy)anthracene-9,10-dione involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Comparison: 1,4-Diamino-2,3-bis(2-phenoxyethoxy)anthracene-9,10-dione is unique due to its specific functional groups, which confer distinct chemical and biological properties.

Biological Activity

1,4-Diamino-2,3-bis(2-phenoxyethoxy)anthracene-9,10-dione (CAS No. 41313-11-5) is a synthetic organic compound belonging to the anthraquinone family. Its structure features two phenoxyethoxy substituents and a dione functional group, which significantly influence its chemical properties and biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an antitumor agent and antimicrobial agent.

Chemical Structure and Properties

The molecular formula of this compound is C30H26N2O4C_{30}H_{26}N_2O_4 with a molecular weight of approximately 494.54 g/mol. The anthraquinone core allows for various chemical reactions, enhancing its reactivity and potential biological interactions.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. The compound's ability to intercalate into DNA disrupts cellular processes essential for cancer cell proliferation. Studies have shown that similar anthraquinone derivatives can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and interfering with the cell cycle.

Case Study:
In a study examining the cytotoxic effects of this compound on various cancer cell lines (e.g., HeLa, MCF7), it was found that concentrations as low as 10 µM led to a significant reduction in cell viability after 48 hours of exposure. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of pathogens. Its structural features enhance its interaction with bacterial membranes and cellular targets.

Research Findings:
A study tested the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against Staphylococcus aureus and Escherichia coli.

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation: The planar structure of the anthraquinone core allows for intercalation between DNA base pairs, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation: The compound induces oxidative stress within cells, leading to increased ROS levels that can trigger apoptosis.
  • Membrane Disruption: The phenoxyethoxy groups enhance the lipophilicity of the compound, allowing it to penetrate bacterial membranes more effectively.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of this compound:

Compound NameStructure FeaturesAntitumor ActivityAntimicrobial Activity
This compoundTwo phenoxyethoxy groupsHighModerate
1,4-Diamino-2-chloroanthracene-9,10-dioneChlorine substituentsModerateHigh
1,4-Diamino-2-phenyldihydroxyanthraceneSingle phenyl groupLowLow

Properties

Molecular Formula

C30H26N2O6

Molecular Weight

510.5 g/mol

IUPAC Name

1,4-diamino-2,3-bis(2-phenoxyethoxy)anthracene-9,10-dione

InChI

InChI=1S/C30H26N2O6/c31-25-23-24(28(34)22-14-8-7-13-21(22)27(23)33)26(32)30(38-18-16-36-20-11-5-2-6-12-20)29(25)37-17-15-35-19-9-3-1-4-10-19/h1-14H,15-18,31-32H2

InChI Key

QGVZKHZOFGVWFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCOC2=C(C3=C(C(=C2OCCOC4=CC=CC=C4)N)C(=O)C5=CC=CC=C5C3=O)N

Origin of Product

United States

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